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Technical Support Center: SR19881 In Vivo Administration

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Compound of Interest		
Compound Name:	SR19881	
Cat. No.:	B2936513	Get Quote

Disclaimer: Direct experimental data for **SR19881** is limited in the public domain. The following troubleshooting guide and frequently asked questions have been compiled based on challenges and methodologies reported for other REV-ERB agonists, such as SR9009 and SR9011. This information should serve as a starting point for your experimental design, and we recommend conducting small-scale pilot studies to optimize the protocol for **SR19881**.

Frequently Asked Questions (FAQs)

Q1: What is SR19881 and what is its mechanism of action?

SR19881 is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are key components of the circadian clock and play crucial roles in regulating gene expression involved in metabolism, inflammation, and behavior.[1][2] By binding to and activating REV-ERBs, **SR19881** can modulate the transcription of target genes, leading to various physiological effects. The natural ligand for REV-ERBs is heme.[3]

Q2: What are the potential therapeutic applications of REV-ERB agonists like **SR19881**?

Based on studies with other REV-ERB agonists, potential applications are being explored in a variety of models. These include metabolic diseases (like non-alcoholic steatohepatitis - NASH), inflammatory conditions, and cancer.[2][3][4] For instance, agonists have been shown to reduce fat mass in diet-induced obese mice and improve hyperglycemia and dyslipidemia.[1] They have also demonstrated anti-inflammatory effects and have been investigated for their potential in treating inflammatory pain and suppressing the NLRP3 inflammasome.[4][5]



Q3: Are there known off-target effects for REV-ERB agonists?

While REV-ERB agonists have shown significant therapeutic potential, the possibility of off-target effects is a consideration for any pharmacological agent.[3] Some earlier REV-ERB agonists, like SR9009 and SR9011, have been reported to have some non-specific binding or REV-ERB-independent effects in certain contexts.[1] It is crucial to include appropriate controls in your experiments, such as using REV-ERB knockout models or multiple structurally distinct agonists, to confirm that the observed effects are indeed mediated by REV-ERB.[3]

Troubleshooting Guide for In Vivo Administration Issue 1: Poor Solubility and Vehicle Formulation

Question: I am having trouble dissolving **SR19881** for in vivo administration. What vehicle should I use?

Answer:

Poor aqueous solubility is a common challenge for many small molecule REV-ERB agonists. The choice of vehicle is critical for ensuring consistent and effective delivery. While a specific validated vehicle for **SR19881** is not documented in the provided search results, the following formulations are commonly used for other poorly soluble compounds in preclinical studies and can be a good starting point. Always perform a small-scale solubility test before preparing a large batch for your study.

Recommended Vehicle Formulations for Oral Gavage:

Formulation	Component 1	Component 2	Component 3	Component 4
Option 1	10% DMSO	40% PEG300	5% Tween-80	45% Saline
Option 2	10% DMSO	-	-	90% of 20% (w/v) SBE-β-CD in Saline

Data adapted from common vehicle formulations for poorly soluble compounds.[6]

Troubleshooting Steps:



- Prepare a stock solution: Dissolve **SR19881** in 100% DMSO at a high concentration.
- Sonication: Use a sonicator to aid dissolution.
- Gentle Warming: Gentle warming of the solution can also help, but be cautious of compound stability at higher temperatures.
- Stepwise Mixing: When preparing the final formulation, add the components sequentially
 while vortexing to prevent precipitation. For example, in Option 1, add PEG300 to the DMSO
 stock, followed by Tween-80, and finally, add the saline dropwise.
- Visual Inspection: Always visually inspect the final formulation for any precipitation before administration.

Issue 2: Compound Stability in Solution

Question: How stable is **SR19881** in my prepared vehicle? Can I store the formulation?

Answer:

The stability of a compound in its vehicle can vary. It is generally recommended to prepare fresh formulations daily for in vivo studies to minimize the risk of degradation or precipitation.[7]

Troubleshooting and Best Practices:

- Fresh Preparation: Prepare the dosing solution immediately before administration.
- Storage Conditions: If short-term storage is necessary, store the solution at 2-8°C and protect it from light.[8] However, you must validate the stability under these conditions.
- Forced Degradation Study: To assess stability, you can perform a small-scale forced degradation study by exposing the formulation to different conditions (e.g., room temperature, 4°C, light exposure) and analyzing the compound's integrity over time using methods like HPLC.[9][10]

Issue 3: Inconsistent Efficacy or High Variability in Results



Question: I am observing high variability in my in vivo results with **SR19881**. What could be the cause?

Answer:

High variability can stem from several factors related to the compound's properties and the experimental protocol.

Potential Causes and Solutions:

Potential Cause	Recommended Solution
Poor Bioavailability	The pharmacokinetic (PK) profile of REV-ERB agonists can be a challenge.[1] Consider optimizing the vehicle and administration route. If oral bioavailability is low, you may need to consider intraperitoneal (IP) injection.[5]
Circadian Rhythm	REV-ERB is a core component of the circadian clock. The timing of administration can significantly impact the compound's efficacy.[2] Dosing should be performed at the same time each day to minimize variability.
Formulation Inconsistency	Ensure the compound is fully dissolved and the formulation is homogenous. Vortex the solution before drawing each dose.
Animal Handling Stress	Stress can influence physiological readouts. Ensure proper acclimatization of animals and consistent handling procedures.

Experimental Protocols General Protocol for In Vivo Administration of a REVERB Agonist (e.g., via Oral Gavage)

 Animal Model: Select the appropriate animal model for your study (e.g., diet-induced obese mice for metabolic studies).

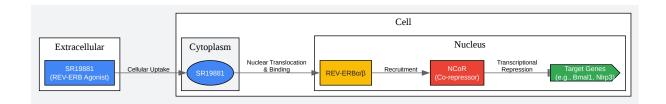


- Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
- Grouping: Randomly assign animals to vehicle control and treatment groups.
- Formulation Preparation:
 - On the day of dosing, weigh the required amount of SR19881.
 - Prepare the vehicle formulation as determined from your solubility and stability tests (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
 - First, dissolve the SR19881 in DMSO.
 - Sequentially add the other vehicle components, mixing thoroughly at each step.
 - Ensure the final solution is clear and homogenous.
- Dosing:
 - Administer the formulation via oral gavage at a consistent time each day.
 - The dosing volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).
- Monitoring:
 - Monitor the animals daily for any signs of toxicity or adverse effects.
 - Measure relevant parameters at specified time points (e.g., body weight, food intake, blood glucose).
- Tissue Collection and Analysis:
 - At the end of the study, collect blood and tissues for downstream analysis (e.g., gene expression analysis by qPCR, protein analysis by Western blot, or histological examination).[5]

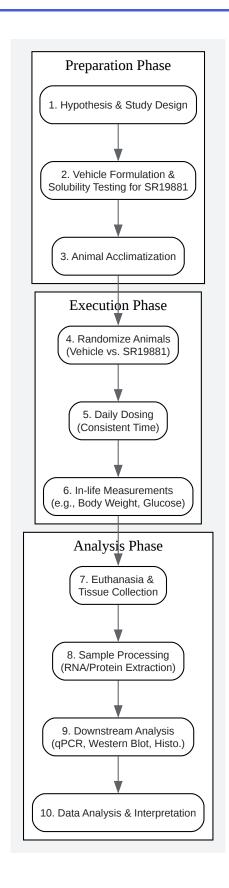


Visualizations Signaling Pathway of REV-ERB Agonists









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